molecular formula C19H17N7O7 B13838764 N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid

N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid

Cat. No.: B13838764
M. Wt: 455.4 g/mol
InChI Key: HOYWIHISJSBZLW-JTQLQIEISA-N
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Description

The compound N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid is structurally related to folic acid (vitamin B9), a critical nutrient involved in DNA synthesis, red blood cell formation, and methylation processes. Unlike folic acid, which contains a methyl group bridging the pteridine and para-aminobenzoic acid (PABA) moieties, this compound features a carbonyl (C=O) group at the same position (Figure 1).

Properties

Molecular Formula

C19H17N7O7

Molecular Weight

455.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1

InChI Key

HOYWIHISJSBZLW-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pteridine Intermediate

  • The process begins with the construction of the pteridine ring system, typically via condensation of guanidine derivatives with appropriately substituted diketones.
  • The 2-amino-1,4-dihydro-4-oxo-6-pteridinyl moiety is synthesized under controlled conditions to avoid over-oxidation or side reactions.

Formation of the Benzoyl Linkage

  • The pteridine intermediate is activated (often as an acid chloride or via carbodiimide coupling) and reacted with 4-aminobenzoic acid to form the key amide bond.
  • This step requires careful pH and temperature control to maximize yield and minimize hydrolysis or side reactions.

Attachment of the L-Glutamic Acid Moiety

  • The benzoyl-pteridine intermediate is then coupled with L-glutamic acid using peptide coupling reagents (e.g., carbodiimides such as EDC or DCC).
  • Protecting groups may be used on the glutamic acid to prevent unwanted side reactions at the α- or γ-carboxyl groups, followed by deprotection in the final step.

Purification and Characterization

  • The crude product is purified by crystallization or preparative chromatography.
  • Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy confirm the molecular structure and purity.
Step Reagents/Conditions Purpose
Pteridine synthesis Guanidine, diketones Build pteridine core
Benzoyl coupling 4-aminobenzoic acid, coupling reagents Form amide bond
Glutamic acid coupling L-glutamic acid, EDC/DCC Attach glutamic acid moiety
Purification Crystallization, chromatography Isolate pure compound
Characterization MS, NMR, HPLC Confirm identity and purity
  • On an industrial scale, automated reactors are employed for precise control of temperature, pH, and reagent addition.
  • Purification steps such as crystallization and filtration are critical for achieving high purity, especially for pharmaceutical applications.
  • The compound is hygroscopic and should be stored at −20°C under an inert atmosphere to maintain stability.
  • The compound’s synthesis has been optimized to minimize side reactions and maximize yield, with kinetic studies indicating that solvent choice and reactant concentrations are key factors.
  • Analytical data confirm the expected melting point, solubility, and spectral characteristics, supporting successful synthesis and isolation.
Analytical Method Findings/Results
Melting Point 144–150°C
MS/NMR Confirms structure
Solubility Slight in DMF/DMSO, heated
Purity >95% (by HPLC)
Parameter Typical Value/Condition
Reaction Temp 0–25°C (amide formation)
pH 6–8 (amide formation)
Solvent DMF, DMSO, water
Coupling Reagent EDC, DCC
Purification Crystallization, HPLC
Storage −20°C, inert atmosphere

Comparison with Similar Compounds

Chemical Structure :

  • Core: A pteridine ring (2-amino-1,4-dihydro-4-oxo-6-pteridinyl) linked via a carbonylamino (–NH–C=O–) group to PABA, which is further conjugated to L-glutamic acid.
  • Key Difference : Replacement of the methyl (–CH2–) bridge in folic acid with a carbonyl (–C=O–) group .

Comparison with Similar Compounds

Structural Analogues of Folic Acid

The following table highlights structural variations among folic acid derivatives:

Compound Name Key Structural Features Biological Role/Impact References
Folic Acid –CH2– bridge between pteridine and PABA Synthetic precursor to active folates (e.g., tetrahydrofolate); dietary supplement .
Target Compound –C=O– bridge between pteridine and PABA Hypothesized reduced bioavailability due to altered enzyme recognition .
5-Formyltetrahydrofolate (Leucovorin) –CH2– bridge, fully reduced pteridine (hexahydro), 5-formyl group Active folate metabolite; rescues methotrexate toxicity .
N-Methylfolic Acid (Methopterin) –CH2– bridge with N-methylation on pteridine Inhibits folate metabolism; experimental antitumor agent .
10-Formyl-5,8-dideazafolate Quinazoline ring replaces pteridine; formyl group at C10 Antifolate with thymidylate synthase inhibition .

Physicochemical Properties

Property Folic Acid Target Compound 5-Formyltetrahydrofolate
Solubility Poor in cold water; soluble in alkaline solutions . Likely lower due to carbonyl polarity . High (active transport in cells) .
Stability Degrades in light/heat . Potential hydrolysis at carbonyl bridge . Stable at neutral pH .
UV Absorption (nm) 255–257, 281–285, 361–369 . Shifted maxima due to C=O conjugation . 282 (similar to FA) .

Regulatory and Pharmacopeial Standards

Folic acid is tightly regulated (e.g., USP specifications: 98–102% purity, defined UV absorption) . Derivatives like the target compound would require similar rigorous testing but face challenges in impurity profiling due to synthetic complexity. For example, N-Methylfolic Acid is listed in pharmacopeial forums as a related substance requiring chromatographic separation .

Biological Activity

N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid, also known as a derivative of folic acid, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of key metabolic enzymes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pteridine core, which is crucial for its interaction with biological targets. Its molecular formula is C18H19N7O6C_{18}H_{19}N_7O_6, with a molecular weight of approximately 525.4 g/mol. The structural features include:

  • Pteridine ring : Essential for binding to folate receptors.
  • Benzoyl group : Enhances the lipophilicity and cellular uptake.
  • Glutamic acid moiety : Facilitates transport via folate transporters.

The biological activity of this compound primarily revolves around its role as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS can lead to:

  • Cell cycle arrest : Particularly in rapidly dividing cells such as cancer cells.
  • Induction of apoptosis : By disrupting nucleotide synthesis.

Inhibition Studies

Research indicates that this compound exhibits competitive inhibition against 5,10-methylenetetrahydrofolate, with a reported inhibition constant (KiK_i) of approximately 2.3 µM . This suggests a strong affinity for the target enzyme, making it a promising candidate for further development in cancer therapeutics.

Antitumor Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including L1210 leukemia cells, with an IC50 value of 0.52 µM . This highlights its potential as an antineoplastic agent.

Transport Mechanisms

The compound is also a substrate for murine folylpolyglutamate synthetase, exhibiting kinetic parameters comparable to those of aminopterin . This interaction suggests that it can be efficiently transported into cells via folate transport mechanisms, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • In vitro Studies on L1210 Cells :
    • Showed significant growth inhibition at low concentrations.
    • Indicated potential for use in combination therapies with other chemotherapeutic agents.
  • Animal Models :
    • Preliminary animal studies are needed to assess pharmacokinetics and therapeutic windows.
    • Future studies should focus on dosage optimization and long-term effects.
  • Comparison with Other Antifolates :
    • Comparative studies with established antifolates like methotrexate suggest that this compound may offer advantages in terms of selectivity and reduced side effects due to its unique mechanism .

Data Tables

Property Value
Molecular FormulaC18H19N7O6
Molecular Weight525.4 g/mol
KiK_i (Thymidylate Synthase)2.3 µM
IC50 (L1210 Cells)0.52 µM

Q & A

Q. What analytical methods are recommended to determine the purity and structural identity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 280–300 nm) to assess purity. System suitability tests should include resolution between the compound and its analogs (e.g., 10-formylfolic acid, CAS 134-05-4) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., observed m/z 463.39 for the monosodium salt) .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 resolve key functional groups, such as the pteridinyl carbonyl and glutamic acid backbone .

Q. What is the biochemical significance of this compound in cellular pathways?

Methodological Answer: This compound is structurally analogous to folic acid (Vitamin B9) and interacts with folate-dependent enzymes. Key roles include:

  • Dihydrofolate Reductase (DHFR) Inhibition: Competes with dihydrofolate, impacting nucleotide synthesis (e.g., thymidylate synthase activity) .
  • Methylation Pathways: Acts as a cofactor in one-carbon transfer reactions, critical for DNA methylation and homocysteine metabolism .

Q. How is this compound synthesized, and what are common impurities?

Methodological Answer:

  • Synthetic Route: Condensation of 2-amino-4-oxo-6-pteridinyl carbonyl chloride with N-(4-aminobenzoyl)-L-glutamic acid under anhydrous conditions .
  • Common Impurities:
    • N-Methyl analogs (e.g., CAS 2410-93-7): Formed due to incomplete methylation control during synthesis .
    • 5-Formyltetrahydrofolate (CAS 58-05-9): A byproduct of formylation side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data across studies?

Methodological Answer: Discrepancies in LD50 values (e.g., 282 mg/kg vs. 10,000 mg/kg in mice) arise from administration routes (i.v. vs. p.o.) and species-specific metabolism . To address this:

  • Dose-Response Studies: Conduct parallel experiments in multiple species (e.g., mouse, rat) using standardized protocols.
  • Metabolite Profiling: Use LC-MS to identify species-specific degradation products (e.g., glutamic acid cleavage products) .

Q. Table 1: Toxicity Data Comparison

RouteSpeciesLD50 (mg/kg)Source
i.v.Mouse282
p.o.Mouse10,000
i.v.Rat526

Q. How can structural analogs of this compound be optimized for enhanced enzyme inhibition?

Methodological Answer:

  • Rational Design: Modify the pteridinyl ring (e.g., 5-formyl or 5-methyl substitutions) to alter electron density and binding affinity to DHFR .
  • In Silico Docking: Use molecular dynamics simulations to predict interactions with DHFR’s active site (e.g., key residues: Asp27, Leu28) .
  • In Vitro Assays: Compare IC50 values of analogs (e.g., N10-methylfolic acid, CAS 2410-93-7) using enzyme kinetics .

Q. Table 2: Key Analogs and Properties

Analog NameCAS NumberMolecular FormulaApplication
10-Formylfolic acid134-05-4C20H19N7O7Folate metabolism studies
N10-Methylfolic acid2410-93-7C20H21N7O6DHFR inhibition assays
5-Formyltetrahydrofolate58-05-9C19H23N7O6One-carbon transfer studies

Q. What experimental designs are recommended to study this compound’s role in epigenetic regulation?

Methodological Answer:

  • Cell-Based Models: Use CRISPR-edited cell lines (e.g., DHFR-knockout) to isolate folate-dependent methylation effects .
  • Methylation-Specific PCR (MSP): Quantify DNA methylation at CpG islands after treatment with the compound .
  • Multi-Omics Integration: Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map folate cycle perturbations .

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